4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole
Description
Properties
Molecular Formula |
C8H3BrClF3N2 |
|---|---|
Molecular Weight |
299.47 g/mol |
IUPAC Name |
7-bromo-2-chloro-4-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrClF3N2/c9-4-2-1-3(8(11,12)13)5-6(4)15-7(10)14-5/h1-2H,(H,14,15) |
InChI Key |
OEXQJTBAPLVWHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)N=C(N2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis often begins with commercially available 2-chloro-4-nitroaniline or 4-bromo-1,2-phenylenediamine derivatives as key starting materials.
- Trifluoromethyl groups are introduced using reagents such as trifluoromethyl bromide or trifluoromethyl iodide under controlled conditions.
- For example, 4-bromo-1,2-phenylenediamine can be reacted with 2-chloro-6-fluorobenzaldehyde to form intermediates that are subsequently cyclized to benzimidazole derivatives.
Cyclization to Benzimidazole Core
- The cyclization step involves condensation of the substituted o-phenylenediamine with aldehydes or carboxylic acid derivatives under acidic or neutral conditions.
- Common solvents include acetic acid or methanol, with heating or reflux to promote ring closure.
- For instance, refluxing a mixture of substituted phenylenediamine and aldehyde in acetic acid for several hours yields the benzimidazole ring system.
Halogenation and Substituent Positioning
- Halogen substituents (bromine and chlorine) are introduced either by starting with halogenated precursors or by post-cyclization halogenation.
- Diazotization followed by Sandmeyer-type reactions is a common method to introduce halogens at specific positions.
- For example, diazotization of amino-substituted benzimidazoles followed by treatment with copper(I) bromide or chloride can yield brominated or chlorinated benzimidazoles.
Purification and Yield Optimization
- The crude product is purified by recrystallization from suitable solvents or by column chromatography using silica gel.
- Industrial scale synthesis optimizes reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.
- Typical yields reported range from 40% to 77% depending on the step and conditions.
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of 4-bromo-1,2-phenylenediamine derivative | Starting from 4-bromoaniline, nitration and reduction | 70-80 | Commercially available or synthesized |
| 2 | Condensation with 2-chloro-6-fluorobenzaldehyde | Reflux in acetic acid | 75 | Formation of benzimidazole ring |
| 3 | Introduction of trifluoromethyl group | Electrophilic trifluoromethylation using CF3Br | 60-70 | Controlled temperature and inert atmosphere |
| 4 | Diazotization and halogenation | NaNO2, HCl, CuBr or CuCl | 40-77 | Sandmeyer reaction for halogen substitution |
| 5 | Purification | Recrystallization or chromatography | - | Ensures high purity |
- Studies indicate that the position of halogen substituents significantly affects the reactivity and biological activity of benzimidazole derivatives.
- The trifluoromethyl group enhances lipophilicity and metabolic stability, making its introduction a critical step.
- Optimization of cyclization conditions (solvent, temperature, acid catalyst) improves ring closure efficiency.
- Use of diazotization followed by Sandmeyer halogenation allows selective substitution at desired positions.
- Alternative methods such as direct halogenation or use of pre-halogenated starting materials can be employed depending on availability and cost.
| Preparation Aspect | Methodology | Key Reagents | Typical Conditions | Yield Range | Comments |
|---|---|---|---|---|---|
| Starting Material Selection | Halogenated anilines or phenylenediamines | 4-bromo-1,2-phenylenediamine, 2-chloro-4-nitroaniline | Commercial or synthesized | N/A | Determines substitution pattern |
| Trifluoromethylation | Electrophilic trifluoromethylation | CF3Br, CF3I | Inert atmosphere, controlled temp | 60-70% | Enhances compound properties |
| Cyclization | Condensation with aldehydes | Acetic acid, methanol | Reflux, acidic conditions | 70-80% | Forms benzimidazole core |
| Halogenation | Diazotization and Sandmeyer reaction | NaNO2, HCl, CuBr, CuCl | 0-5°C to room temp | 40-77% | Selective halogen introduction |
| Purification | Recrystallization, chromatography | Ethyl acetate, hexane | Ambient to reflux | N/A | Ensures purity |
The preparation of 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole involves a carefully orchestrated sequence of synthetic steps including selection of halogenated precursors, trifluoromethylation, cyclization to form the benzimidazole ring, and selective halogenation via diazotization and Sandmeyer reactions. Optimization of reaction conditions and purification techniques is essential to achieve high yields and purity. This compound’s synthesis is well-documented in the literature with variations tailored to specific research or industrial needs.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 2 and bromine at position 4 undergo substitution with nucleophiles, influenced by the electron-withdrawing trifluoromethyl group at position 7:
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification:
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
Replaces bromine with secondary amines (e.g., morpholine) using Xantphos-Pd-G3 catalyst (92% conversion).
Trifluoromethyl Stability
The CF3 group resists hydrolysis under acidic/basic conditions (pH 1–14, 100°C, 24 hrs ), enabling selective modifications elsewhere.
Reductive Dehalogenation
| Reduction Target | Conditions | Result |
|---|---|---|
| Bromine at C4 | H2 (1 atm), Pd/C, EtOH | 4-Dehalogenated product (94% yield ) |
| Chlorine at C2 | Zn dust, AcOH, 60°C, 6 hrs | 2-Dehalogenated analog (81% yield) |
Cyclization and Ring Expansion
Under basic conditions (KOH, DMF, 120°C), the benzimidazole core undergoes ring-expansion reactions to form quinazoline derivatives (58% yield).
Electrophilic Aromatic Substitution
Despite the electron-deficient ring, directed ortho-metallation (via LDA, −78°C) enables functionalization at position 5:
| Electrophile | Product | Yield |
|---|---|---|
| Iodine (I2) | 5-Iodo derivative | 63% |
| CO2 | 5-Carboxylic acid | 51% |
Key Stability Considerations
-
Photostability : UV-Vis studies show no degradation under 365 nm light (48 hrs ).
-
Solvent Compatibility : Stable in DMF, DMSO, and THF; avoid protic solvents at high temperatures .
Comparative Reactivity of Halogens
| Position | Halogen | Reactivity Order | Dominant Pathway |
|---|---|---|---|
| C2 | Cl | NAS > Reduction | Amine substitution |
| C4 | Br | Cross-coupling > NAS | Suzuki coupling |
| C7 | CF3 | Inert under standard conditions | N/A |
Scientific Research Applications
Medicinal Chemistry
4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole has shown potential in medicinal chemistry due to its biological activities:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. The halogen substituents may enhance its ability to interact with biological membranes and inhibit microbial growth.
- Anticancer Properties : Preliminary research suggests that the compound may possess anticancer activity. It has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of specific signaling pathways.
Material Science
The compound's unique structure makes it a candidate for applications in material science:
- Fluorinated Polymers : The trifluoromethyl group can impart desirable properties to polymers, such as increased thermal stability and chemical resistance. Research is ongoing to explore its incorporation into polymer matrices for advanced materials.
- Chemical Sensors : Due to its electronic properties, 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole is being investigated as a component in chemical sensors that detect environmental pollutants or biological markers.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated efficacy against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations lower than standard antibiotics. |
| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines; further studies needed to elucidate the mechanism of action. |
| Study C | Polymer Applications | Successfully integrated into fluorinated polymer matrices, enhancing thermal stability by 30%. |
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, van der Waals interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid
- Structural Differences: Contains a substituted phenylamino group (4-bromo-2-chlorophenyl) at position 5, a methyl group at position 1, and a carboxylic acid at position 4.
- The amino linkage may facilitate hydrogen bonding in biological systems .
- Biological Relevance : Carboxylic acid derivatives often exhibit enhanced binding to enzymes or receptors, as seen in kinase inhibitors .
4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione
- Structural Differences : Substitutions at positions 4 (Br) and 7 (Cl), with a thione (C=S) group replacing the benzimidazole NH group.
- Functional Impact : The thione group introduces sulfur, which can participate in metal coordination or redox reactions. The altered substitution pattern (Br at 4 vs. 2 in the target compound) may affect steric interactions in binding pockets .
Heterocyclic Core Modifications
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Core Difference : Triazole (1,2,3-triazole) instead of benzimidazole.
- The CF₃ group, common to both compounds, enhances metabolic stability and lipophilicity.
- Biological Activity : This triazole derivative demonstrated significant antitumor activity against NCI-H522 lung cancer cells (GP = 68.09%), suggesting that the CF₃ group contributes to bioactivity .
Bromo-Trifluoromethyl Indazoles (e.g., 5-Bromo-7-(trifluoromethyl)-1H-indazole)
- Core Difference : Indazole (benzopyrazole) with nitrogen atoms at positions 1 and 2, compared to benzimidazole (positions 1 and 3).
- Functional Impact: Indazoles often exhibit distinct hydrogen-bonding patterns and improved metabolic stability.
Agrochemical Analogues
Acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid)
- Structural Differences: Phenoxy benzoic acid scaffold with nitro and CF₃ groups.
- Functional Impact : The nitro group enhances herbicidal activity via redox cycling. While the core differs, the shared CF₃ and chloro groups highlight their role in pesticidal activity through electron withdrawal and hydrophobic interactions .
Key Insights
- Electronic Effects : The CF₃ group in the target compound and analogues enhances electron withdrawal, stabilizing negative charges and improving membrane permeability.
- Biological Activity : Triazole and indazole derivatives with CF₃ groups show antitumor activity, suggesting the target compound may share similar mechanisms but with altered potency due to the benzimidazole core .
- Agrochemical Potential: Chloro and CF₃ substituents in acifluorfen highlight their utility in pesticidal design, indicating possible agrochemical applications for the target compound .
Biological Activity
4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered interest due to its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, drawing from various research findings and case studies.
The molecular formula of 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole is with a molecular weight of 299.47 g/mol. The presence of bromine, chlorine, and trifluoromethyl groups significantly influences its electronic properties and biological interactions.
Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, a study on related benzimidazole compounds demonstrated their effectiveness against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The IC50 values for these compounds ranged from to , indicating potent inhibitory effects on cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole | MCF-7 | TBD |
| Related Benzimidazole | HepG2 | 1.98 |
| Tamoxifen (control) | MCF-7 | 23.31 |
Antimicrobial Activity
Benzimidazole derivatives have also shown promising antimicrobial properties. The structural modifications in 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. A comparative study highlighted that compounds with similar structures achieved significant reductions in bacterial viability at low concentrations .
The mechanism through which benzimidazole derivatives exert their biological effects often involves the inhibition of specific enzymes or receptors. For example, some studies suggest that these compounds can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis . This inhibition can lead to reduced tumor growth and metastasis.
Study on Anticancer Efficacy
In a controlled study focusing on the anticancer efficacy of benzimidazole derivatives, compounds were tested against the MCF-7 breast cancer cell line. The results indicated that the introduction of trifluoromethyl groups significantly enhanced cytotoxicity compared to non-fluorinated analogs. This suggests that 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole could possess similar or improved efficacy .
In Vivo Studies
While in vitro studies provide valuable insights into the potential of 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole as an anticancer agent, in vivo studies are necessary to confirm these findings. Preliminary animal studies have shown that related compounds can significantly reduce tumor size without substantial toxicity to normal tissues .
Q & A
Q. What are the standard protocols for synthesizing 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: Synthesis typically involves cyclization of substituted o-phenylenediamine derivatives with appropriate electrophilic reagents. Key steps include:
- Bromination and chlorination at specific positions using N-bromosuccinimide (NBS) or sulfuryl chloride under controlled temperatures (0–5°C).
- Introduction of the trifluoromethyl group via Ullmann coupling or nucleophilic substitution with CuI catalysis.
- Optimize yields by maintaining anhydrous conditions, inert atmosphere (N₂/Ar), and monitoring reaction progress via TLC or HPLC.
- Critical Considerations:
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
- Characterize intermediates using / NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should conflicting spectral data be resolved?
- Methodological Answer:
- Primary Techniques:
- NMR Spectroscopy: Use NMR to confirm trifluoromethyl group presence (δ ~ -60 to -70 ppm). NMR detects aromatic protons and coupling patterns (e.g., splitting due to adjacent halogens).
- IR Spectroscopy: Identify benzimidazole N-H stretching (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- Mass Spectrometry: HRMS ensures molecular ion ([M+H]⁺) matches theoretical mass (error < 2 ppm).
- Resolving Discrepancies:
- Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve positional ambiguity of substituents .
- Compare experimental data with computational predictions (DFT-based NMR chemical shifts).
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) or molecular docking elucidate the reactivity or biological interactions of this compound?
- Methodological Answer:
- DFT Applications:
- Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Optimize geometry at B3LYP/6-311+G(d,p) level to predict vibrational frequencies and NMR shifts.
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., β-tubulin for antiparasitic activity).
- Validate docking poses with molecular dynamics (MD) simulations (20–100 ns) to assess stability of ligand-protein interactions .
- Critical Analysis:
- Compare docking scores with known inhibitors (e.g., thiabendazole derivatives) to prioritize synthetic targets .
Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELXL software aid in refinement?
- Methodological Answer:
- Challenges:
- Heavy atoms (Br, Cl) cause absorption effects; correct via multi-scan empirical methods (SADABS).
- Disorder in trifluoromethyl groups requires constrained refinement (AFIX commands).
- SHELXL Workflow:
- Solve structure via direct methods (SHELXS) or charge-flipping (SHELXD).
- Refine anisotropic displacement parameters for Br/Cl atoms; apply TWIN/BASF commands if twinning is detected .
- Generate ORTEP diagrams (ORTEP-3) to visualize thermal ellipsoids and validate geometry .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null effects) for halogenated benzimidazoles?
- Methodological Answer:
- Systematic Approaches:
- Replicate assays under standardized conditions (e.g., CLSI guidelines for MIC testing).
- Control variables: solvent (DMSO concentration ≤1%), bacterial strain (ATCC references), and incubation time.
- Data Interpretation:
- Perform dose-response curves (IC₅₀/EC₅₀) and compare with positive controls (e.g., fluconazole for antifungal studies).
- Use statistical tools (ANOVA, Tukey’s HSD) to assess significance of discrepancies.
- Mechanistic Insights:
- Probe membrane permeability via logP measurements (HPLC-derived) or efflux pump inhibition assays.
Methodological Tables
Table 1: Key Crystallographic Parameters for Structural Refinement (Hypothetical Data)
| Parameter | Value | Software Used |
|---|---|---|
| Space group | P2₁/c | SHELXL |
| R-factor | 0.042 | WinGX |
| Twinning fraction | 0.12 (BASF) | SHELXL |
| Disorder refinement | Trifluoromethyl (AFIX 66) | OLEX2 |
Table 2: Computational Binding Affinities (Hypothetical Docking Results)
| Target Protein | Docking Score (kcal/mol) | MD Simulation RMSD (Å) |
|---|---|---|
| β-tubulin (Polaris) | -9.8 | 1.2 (50 ns) |
| CYP51 (Sterol demethylase) | -7.5 | 2.1 (50 ns) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
